molecular formula C12H14N2O6 B8074656 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid

Cat. No.: B8074656
M. Wt: 282.25 g/mol
InChI Key: YHVNSQNDUXHQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid is an organic compound that features a nitro group and a tert-butoxycarbonyl (BOC) protected amino group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Reduction: Formation of 2-amino-3-nitrobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

    Deprotection: Formation of 2-amino-3-nitrobenzoic acid after removal of the BOC group.

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s functional groups make it a valuable building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the effects of nitro and amino groups on biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

    2-{[(Tert-butoxy)carbonyl]amino}-3-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.

    2-{[(Tert-butoxy)carbonyl]amino}-3-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.

    2-{[(Tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid: Similar structure but with a fluoro group instead of a nitro group.

Uniqueness

The presence of both a nitro group and a BOC-protected amino group makes 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid unique. The nitro group can undergo reduction and substitution reactions, while the BOC-protected amino group can be deprotected to reveal a free amino group for further functionalization. This dual functionality provides versatility in synthetic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVNSQNDUXHQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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